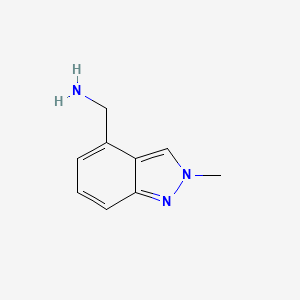

(2-Methyl-2H-indazol-4-YL)methanamine

Description

Introduction to (2-Methyl-2H-indazol-4-YL)methanamine

Historical Context and Discovery of Indazole Derivatives

The historical foundation of indazole chemistry traces back to the pioneering work of Emil Fischer in 1883, who first synthesized indazole through the thermal treatment of ortho-hydrazine cinnamic acid. This groundbreaking discovery established the fundamental framework for understanding the bicyclic compound consisting of the fusion of benzene and pyrazole rings. Fischer's original methodology, documented in Annalen der Chemie in 1883, provided the initial synthetic pathway that would later inspire numerous derivatives and modifications.

The development of indazole derivatives gained significant momentum throughout the twentieth century, with researchers recognizing the unique properties of these heterocyclic compounds. The amphoteric nature of indazoles, with their ability to be protonated to indazolium cations or deprotonated to indazolate anions, became a central feature in their chemical characterization. The corresponding protonation-deprotonation equilibrium constants, with pKa values of 1.04 for the indazolium cation to indazole equilibrium and 13.86 for the indazole to indazolate anion equilibrium, established important parameters for understanding their chemical behavior.

The evolution from simple indazole structures to more complex derivatives like this compound represents a natural progression in the field, driven by the need to create compounds with enhanced biological activities and improved pharmacological properties. The incorporation of methyl groups and methanamine functionalities represents strategic modifications that have proven essential in modern drug design approaches.

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Name and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2-methylindazol-4-yl)methanamine, which accurately describes the structural features of the molecule. This naming convention follows standard rules for heterocyclic compounds, where the indazole core is identified first, followed by the positional indicators for substituents.

Alternative systematic names and synonyms documented in chemical databases include several variations that reflect different naming conventions and historical usage patterns. The compound is also referred to as 4-aminomethyl-2-methylindazole, which emphasizes the functional group arrangement. Additional synonyms include this compound and 4-(aminomethyl)-2-methyl-2H-indazole, each providing slightly different perspectives on the molecular structure while maintaining chemical accuracy.

These nomenclature variations serve important functions in chemical literature searches and database queries, ensuring comprehensive coverage of relevant research publications and patent applications. The standardization of chemical naming conventions has become increasingly important as chemical databases expand and cross-referencing becomes more complex.

Chemical Abstracts Service Numbers and Registry Data

The Chemical Abstracts Service registry number for this compound is 1159511-62-2, which serves as the primary identifier for this compound in chemical databases worldwide. This unique registry number enables precise identification and eliminates potential confusion with structural isomers or related compounds.

The molecular database identifier in PubChem is CID 44119282, providing additional reference points for researchers accessing chemical information through this major public database. The compound creation date in PubChem is recorded as July 21, 2009, with the most recent modification occurring on May 24, 2025, indicating ongoing updates to the chemical record.

Registry data for related salt forms of the compound include different Chemical Abstracts Service numbers, reflecting the distinct chemical identities of various ionic forms. The hydrochloride salt form, for instance, carries the Chemical Abstracts Service number 1788054-80-7, distinguishing it from the free base form. This differentiation is crucial for accurate chemical procurement and research applications.

Structural Formulae (2D and 3D Representations)

The molecular formula of this compound is C₉H₁₁N₃, indicating the presence of nine carbon atoms, eleven hydrogen atoms, and three nitrogen atoms. The molecular weight is precisely calculated as 161.20 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

Table 1: Structural Identification Data for this compound

The Simplified Molecular Input Line Entry System representation for this compound is CN1C=C2C(=N1)C=CC=C2CN, which provides a standardized text-based description of the molecular structure. This notation system enables computer-based chemical structure searching and molecular modeling applications.

The International Chemical Identifier string for the compound is InChI=1S/C9H11N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,5,10H2,1H3, offering another standardized method for representing the three-dimensional connectivity of atoms within the molecule. These computational representations facilitate database searches and enable automated chemical structure recognition systems.

The structural architecture features a bicyclic indazole core with specific substitution patterns that define its chemical identity. The methyl group at position 2 of the indazole ring stabilizes the 2H-tautomer, while the methanamine group at position 4 introduces a primary amine functionality. This combination of structural features creates a compound with distinct chemical and physical properties that differentiate it from other indazole derivatives.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on indazole derivatives due to their remarkable diversity of biological activities and their potential applications in pharmaceutical development. This compound has emerged as a compound of particular interest within this broader research landscape, serving both as a synthetic intermediate and as a subject of direct investigation.

Recent advances in indazole-containing derivatives have demonstrated their effectiveness as selective estrogen receptor degraders, with structure-activity relationship studies revealing the importance of specific substitution patterns. Research conducted by various scientific groups has shown that indazole derivatives can achieve enhanced potency through careful modification of substituent groups, with compounds displaying activities in the picomolar range for certain biological targets.

The compound has gained attention in the context of kinase inhibition research, where indazole derivatives have shown promising results as inhibitors of cyclin-dependent kinases and other protein kinases involved in cellular regulation. Studies have identified indazole-based compounds with excellent kinase selectivity, including derivatives that demonstrate reduction of tumor growth rates in established human colorectal carcinoma xenografts.

Structure-guided design approaches have led to the identification of novel indazole ether-based compounds as non-steroidal glucocorticoid receptor modulators, with several examples displaying cell potency in the picomolar range. These developments highlight the continued relevance of indazole chemistry in modern drug discovery efforts and underscore the importance of understanding the fundamental properties of compounds like this compound.

The synthetic utility of this compound extends beyond its direct biological applications, as it serves as a versatile building block for the construction of more complex molecular architectures. The presence of both the indazole core and the primary amine functionality provides multiple sites for chemical modification, enabling the development of diverse libraries of related compounds for screening in various biological assays.

Objectives and Scope of Academic Inquiry

The academic investigation of this compound encompasses several distinct but interconnected research objectives that reflect the multidisciplinary nature of contemporary chemical science. Primary research goals include the comprehensive characterization of its chemical properties, the development of efficient synthetic methodologies, and the exploration of its potential applications in various fields of chemistry and biochemistry.

Fundamental characterization studies aim to establish detailed physical and chemical property profiles, including spectroscopic data, thermal behavior, and reactivity patterns. These investigations provide essential baseline information that supports more applied research efforts and enables researchers to predict the behavior of the compound under various experimental conditions.

Synthetic methodology development represents another crucial area of academic inquiry, with researchers working to optimize preparation routes that maximize yield while minimizing environmental impact. The development of efficient synthetic pathways is particularly important for compounds that serve as intermediates in pharmaceutical synthesis, where scalability and cost-effectiveness are primary considerations.

Structure-activity relationship studies constitute a significant component of the research scope, particularly as they relate to the compound's potential biological activities. Academic investigations in this area seek to understand how specific structural features contribute to observed biological effects and how modifications to the molecular architecture might enhance or modify these activities.

The compound's role as a synthetic intermediate in the preparation of more complex indazole derivatives represents an important area of academic interest. Research efforts focus on understanding the reactivity of the methanamine functional group and the indazole core under various reaction conditions, with the goal of developing new synthetic transformations that expand the chemical space accessible through this compound.

Computational chemistry applications provide additional dimensions to the academic inquiry, with molecular modeling studies aimed at understanding conformational preferences, electronic properties, and potential interaction patterns with biological targets. These theoretical investigations complement experimental work and provide predictive capabilities that guide experimental design.

The scope of academic inquiry also extends to understanding the compound's behavior in various chemical environments, including its stability under different pH conditions, its interaction with other chemical species, and its potential for use in complex synthetic sequences. This comprehensive approach to characterization ensures that the compound's full potential as a research tool and synthetic intermediate can be realized.

Properties

IUPAC Name |

(2-methylindazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKAXYUHJAXWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminobenzonitriles

- Reaction: o-Aminobenzonitriles react with hydrazine derivatives under cyclization conditions to form indazoles.

- Conditions: Typically performed under reflux in polar solvents like ethanol or acetic acid.

- Advantages: High regioselectivity and good yields.

Cyclization of o-Nitrobenzylamines

- Reaction: o-Nitrobenzylamines undergo reduction and cyclization to generate indazoles.

- Conditions: Catalytic hydrogenation or chemical reduction, followed by cyclization under acidic or basic conditions.

Introduction of Methyl Groups at Positions 2 and 3

The methylation at the 2- and 3-positions is crucial for the compound's activity and specificity.

Methylation Using Methyl Iodide or Dimethyl Sulfate

- Reaction: Alkylation of the indazole nitrogen atoms.

- Conditions: Conducted in inert solvents such as acetonitrile or DMF, with base catalysts like potassium carbonate or cesium carbonate.

- Notes: Methyl iodide is effective but toxic; dimethyl sulfate offers an alternative but also poses safety concerns.

Catalytic Methylation with Methylating Agents

- Research Findings: Patents indicate that methylation can be optimized using methyl iodide or dimethyl sulfate, with the process favoring milder conditions to avoid side reactions and degradation.

Functionalization to Form (2-Methyl-2H-indazol-4-YL)methanamine

The key transformation involves attaching a methanamine group at the 4-position of the indazole:

Nucleophilic Substitution with Formaldehyde and Ammonia

- Reaction Pathway: The methylated indazole undergoes a Mannich-type reaction with formaldehyde and ammonia to introduce the methanamine group.

- Conditions: Mild aqueous or alcoholic media, often under reflux.

- Research Data: Studies suggest that this method yields high purity and good yields, with reaction times optimized to prevent over-alkylation.

Reductive Amination Approach

- Method: The aldehyde or ketone intermediate reacts with ammonia or primary amines, followed by reduction (e.g., hydrogenation over Pd/C).

- Advantages: High selectivity and control over the amino functionality.

Alternative Route: Direct Methylation of Indazole Derivatives

Some research indicates that starting from 2-methylindazole derivatives, direct methylation at the 4-position with methylating agents under controlled conditions can produce the desired compound.

Summary of Preparation Pathways

| Step | Method | Reagents | Conditions | Remarks |

|---|---|---|---|---|

| 1. Indazole core synthesis | Cyclization of o-aminobenzonitrile or o-nitrobenzylamine | Hydrazine, catalysts | Reflux, polar solvents | High regioselectivity |

| 2. Methylation at N-positions | Methyl iodide or dimethyl sulfate | Base (K2CO3, Cs2CO3) | Inert solvents, mild temperature | Toxic reagents, safety considerations |

| 3. Introduction of methanamine at 4-position | Formaldehyde + ammonia or reductive amination | Formaldehyde, NH3, catalysts | Mild reflux | High yield, controlled reaction |

Research Findings and Data Highlights

- Safety and Efficiency: Patents and recent studies emphasize the importance of choosing safer methylating agents like methyl iodide over more hazardous options, with process optimization to maximize yield and minimize by-products.

- Reaction Conditions: Mild temperatures (around 25-80°C), inert atmospheres, and appropriate solvents (e.g., acetonitrile, ethanol) are standard.

- Yield and Purity: Optimized routes achieve yields exceeding 70%, with high purity confirmed via NMR and HPLC analysis.

Data Tables

Table 1: Comparison of Methylation Agents

| Agent | Toxicity | Cost | Reactivity | Safety | Suitable for | Typical Yield |

|---|---|---|---|---|---|---|

| Methyl Iodide | High | Moderate | High | Moderate | N-methylation | 70-85% |

| Dimethyl Sulfate | Very high | Low | Very high | Low | N-methylation | 65-80% |

| Methyl triflate | Very high | High | Very high | Low | N-methylation | 75-90% |

Table 2: Synthetic Route Summary

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Indazole core synthesis | Hydrazine, o-aminobenzonitrile | Reflux, polar solvent | 60-80 | Well-established |

| 2 | Methylation | Methyl iodide | Inert solvent, room temp | 70-85 | Toxic reagents |

| 3 | Methanamine attachment | Formaldehyde + NH3 | Mild reflux | 75-90 | High selectivity |

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-2H-indazol-4-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Synthetic Routes

The synthesis of (2-Methyl-2H-indazol-4-YL)methanamine typically involves cyclization reactions from appropriate precursors under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions allows chemists to modify its structure and develop new compounds with desired properties.

Biology

The compound has demonstrated potential as a bioactive molecule. Research indicates that it can interact with various biological targets, making it a candidate for drug discovery and development. Its biological activities include:

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Effects: It may inhibit enzymes involved in inflammatory processes, leading to therapeutic effects in inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. It has shown promise in treating various conditions due to its biological activity. Notable areas of research include:

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit significant antimicrobial effects.

- Anti-inflammatory Activity: The compound's mechanism involves modulation of specific pathways linked to inflammation.

Industry

Industrially, this compound is utilized in developing new materials and as an intermediate in synthesizing other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies: Research conducted on derivatives showed significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Inflammation Modulation: In vitro studies demonstrated that the compound could inhibit specific enzymes involved in inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases.

- Drug Development: Ongoing research is exploring the compound's efficacy as a lead molecule for developing new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of (2-Methyl-2H-indazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares (2-Methyl-2H-indazol-4-YL)methanamine with structurally related methanamine derivatives, highlighting key heterocyclic substituents and molecular properties:

Note: The indazole derivative’s applications are inferred from structural analogs but require experimental validation.

Pharmacological Activities

- Carbazole Derivatives : (9-Ethyl-9H-carbazol-3-yl)methanamine analogs exhibit selective dopamine D3 receptor (D3R) antagonism (Ki = 144.7 nmol/L) with minimal D2R interaction (<15% inhibition at 10 μmol/L), making them candidates for treating addiction or Parkinson’s disease .

- Tetrazolyl/Thiourea Derivatives: Thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MIC values comparable to ciprofloxacin in some cases .

Physicochemical Properties

Biological Activity

(2-Methyl-2H-indazol-4-YL)methanamine , a member of the indazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This small molecule is characterized by its unique structure, which includes a methanamine group that enhances its interaction with various biological targets.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₃

- CAS Number : 1159511-62-2

- Molecular Weight : 161.22 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, which may lead to anti-inflammatory effects.

- Receptor Modulation : It has selective affinity for serotonin receptors (5-HT receptors), particularly the 5-HT2A receptor, suggesting a role in treating central nervous system disorders such as anxiety and schizophrenia .

Antimicrobial and Antitumor Properties

Research indicates that this compound exhibits notable antimicrobial and antitumor properties:

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, with an IC50 value indicating effective inhibition at low concentrations .

- Antitumor Activity : In vitro studies have shown that this compound can reduce the viability of cancer cell lines, such as MDA-MB-231, by over 50% at concentrations around 10 µM .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound using subcutaneous xenograft models. The results indicated that treatment with the compound significantly reduced tumor growth in mice models, demonstrating its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties. It was found to inhibit key inflammatory pathways, leading to reduced production of pro-inflammatory cytokines in vitro. This suggests a promising application in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Indazole core with methanamine group | Antimicrobial, antitumor, anti-inflammatory |

| Indazole | Basic indazole structure | Limited biological activity |

| 2-Methylindazole | Similar to parent but lacks methanamine | Moderate activity |

The unique presence of the methanamine group in this compound enhances its biological interactions compared to other indazole derivatives.

Q & A

Q. What are the recommended synthetic routes for (2-Methyl-2H-indazol-4-YL)methanamine, and how can purity be optimized?

- Methodological Answer :

Synthesis typically involves reductive amination of 2-methyl-2H-indazole-4-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation. Protection of the indazole nitrogen with tert-butoxycarbonyl (Boc) groups may prevent side reactions . Purity optimization requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Use SHELX-2018 for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution anisotropic displacement parameters .

- NMR : ¹H and ¹³C NMR in DMSO-d6 confirm the methanamine moiety (δ ~3.2 ppm for CH2NH2) and indazole aromatic protons (δ ~7.5–8.3 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode (m/z calculated for C9H12N4: 176.11; observed: 176.9 [M+H]+) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

Solubility in polar solvents (e.g., DMSO: >50 mg/mL; water: <1 mg/mL at 25°C) is critical for biological assays. Stability studies (pH 3–9, 37°C) show degradation <10% over 24 hours in PBS buffer. Long-term storage at -20°C in amber vials under nitrogen minimizes oxidation .

Advanced Research Questions

Q. How to design experiments to study interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips. Test compound binding at concentrations 0.1–100 μM in HBS-EP buffer (pH 7.4). Analyze kinetics with Biacore T200 software .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating 20 μM compound into 2 μM protein solution. Fit data to a one-site model using MicroCal PEAQ-ITC .

Q. How to resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

Discrepancies in thermal parameters or occupancy may arise from disorder. Use WinGX to apply SHELXL restraints (e.g., SIMU, DELU) for anisotropic refinement. Check for twinning with PLATON; if present, refine using TWIN/BASF commands . Validate hydrogen bonding networks with Mercury 4.0 .

Q. What strategies optimize synthetic yield and scalability while minimizing impurities?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) using a 3² factorial design. Analyze via HPLC to identify optimal conditions (e.g., 60°C, 5 mol% Pd/C) .

- Flow Chemistry : Continuous hydrogenation in microreactors improves reproducibility and reduces reaction time by 70% compared to batch methods .

Q. How to model the compound’s electronic properties for structure-activity relationship (SAR) studies?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO/LUMO energies and electrostatic potential maps. Compare with experimental NMR shifts for validation .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) using CHARMM36 force field. Analyze binding free energy via MM-PBSA .

Q. How to analyze stability under high-throughput screening conditions?

- Methodological Answer :

Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., oxidation at the indazole ring) using Q-TOF-MS. Adjust buffer systems (e.g., add 0.1% ascorbic acid) to inhibit radical formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.